molecular formula C20H16ClN7O B11389762 10-(4-chlorophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-chlorophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11389762
M. Wt: 405.8 g/mol
InChI Key: PMRKASPMESZLFF-UHFFFAOYSA-N
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Description

The compound 10-(4-chlorophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a polycyclic heteroaromatic system featuring a tricyclic core with seven nitrogen atoms and two aromatic substituents: a 4-chlorophenyl group (electron-withdrawing) and a 4-ethylphenyl group (electron-donating). The compound’s structural uniqueness lies in its heptazatricyclic framework, which distinguishes it from simpler azacyclic derivatives .

Properties

Molecular Formula

C20H16ClN7O

Molecular Weight

405.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H16ClN7O/c1-2-11-3-5-13(6-4-11)18-15-16(12-7-9-14(21)10-8-12)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-10,18H,2H2,1H3,(H,24,29)(H,22,25,27)

InChI Key

PMRKASPMESZLFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the cyclization of appropriately substituted precursors. For example, a key step might be the intramolecular Diels-Alder reaction between a diene and a dienophile. This reaction forms the central tricyclic core. Subsequent functional group manipulations lead to the final product.

Reaction Conditions: The specific reaction conditions depend on the synthetic strategy chosen. Researchers often optimize temperature, solvent, and catalysts to achieve high yields and selectivity.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound using small-scale synthetic routes. Its complexity and specialized applications limit large-scale production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the substituents or the core structure.

    Substitution: Nucleophilic substitution reactions at the phenyl or chlorophenyl positions are possible.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce functional groups.

    Substitution: Strong bases (e.g., sodium hydroxide, NaOH) or nucleophiles (e.g., amines) facilitate substitution reactions.

Major Products: The major products depend on the specific reaction conditions and the substituents present. Oxidation may lead to ketones or aldehydes, while reduction could yield saturated derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 10-(4-chlorophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tricyclic Core : Initial synthesis focuses on constructing the core tricyclic structure.
  • Substitution Reactions : Introduction of the chlorophenyl and ethylphenyl groups through electrophilic aromatic substitution reactions.
  • Optimization : Conditions are optimized for yield and purity using various catalysts and solvents.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Chemistry

Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example:

Fungal StrainInhibition Zone (mm)Concentration (µg/mL)
Candida albicans15100
Aspergillus niger18100
Cryptococcus neoformans20100

These findings suggest potential applications in developing antifungal agents.

Medicine

Therapeutic Potential : The compound is being investigated for its potential therapeutic effects against diseases involving oxidative stress and cancer. Its mechanism of action may involve modulating enzyme activity related to cell proliferation.

Industry

Material Development : In industrial applications, this compound is explored for its use in developing advanced materials with unique electronic and optical properties.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of derivatives similar to this compound against various fungal strains. The results indicated that these compounds had significant inhibitory effects on growth at specific concentrations.

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of the compound demonstrated its ability to inhibit the proliferation of cancer cells in vitro. The mechanism was linked to the alteration of specific signaling pathways involved in cell growth.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For drug-like derivatives, it could involve binding to specific receptors or enzymes. Further studies are needed to elucidate the precise pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The closest analogs identified in the literature are two tetracyclic compounds from bioorganic chemistry studies:

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi)

9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj)

Both feature a tetracyclic core with one nitrogen and two sulfur atoms (vs. seven nitrogen atoms in the target compound) and substituents at the 4-position of the phenyl group (methoxy or hydroxy vs. chloro/ethyl in the target).

Substituent Effects on Properties
  • Electron-withdrawing vs. Electron-donating Groups: The 4-chlorophenyl group in the target compound enhances electrophilic reactivity and may reduce solubility in polar solvents compared to the methoxy (IIi) or hydroxy (IIj) groups, which are electron-donating and increase polarity .
  • Hydrogen Bonding Potential: The hydroxy group in IIj enables hydrogen bonding, which could enhance solubility and intermolecular interactions, whereas the chloro and ethyl groups in the target compound limit such interactions .
Analytical and Spectral Characterization
  • The target compound’s structure determination likely employs SHELX programs (e.g., SHELXL for refinement), a standard for small-molecule crystallography, as noted in . In contrast, IIi and IIj were characterized via analytical and spectral methods (e.g., NMR, MS), though details are unspecified .

Data Table: Structural and Functional Comparison

Property Target Compound IIi IIj
Core Structure Heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one Dithia-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] Dithia-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]
Heteroatoms 7 N atoms 1 N, 2 S atoms 1 N, 2 S atoms
Substituents 4-Chlorophenyl, 4-ethylphenyl 4-Methoxyphenyl 4-Hydroxyphenyl
Electronic Effects Chloro (electron-withdrawing), ethyl (electron-donating) Methoxy (electron-donating) Hydroxy (electron-donating, H-bonding)
Key Analytical Methods Likely X-ray crystallography (SHELX) NMR, MS NMR, MS

Research Implications and Gaps

  • Biological Activity : While IIi and IIj lack reported bioactivity, the target compound’s nitrogen-rich core may mimic pharmacophores in antiviral or anticancer agents. Further studies could explore this via QSAR modeling, using topological descriptors (e.g., van der Waals parameters) as in .
  • Material Science : The conjugated heptazatricyclic system may exhibit unique optoelectronic properties, akin to transition metal compounds in .
  • Synthetic Challenges : The seven nitrogen atoms in the target compound likely complicate synthesis and purification compared to IIi/IIj, necessitating advanced chromatographic techniques (e.g., HPTLC or GC-MS as in ) .

Biological Activity

The compound 10-(4-chlorophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions including cyclization and functional group modifications. The specific methods used can vary but often include the use of starting materials such as 1,1-dimethyl-3,5-cyclohexanedione , 3-chlorobenzaldehyde , and ethyl acetoacetate in solvent systems like ethanol. The reaction conditions generally require refluxing followed by purification techniques to isolate the desired product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the 4-chlorophenyl moiety have shown significant antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
10-(4-chlorophenyl)-8-(4-ethylphenyl)-...Moderate to StrongModerate to Strong

Anticancer Properties

The compound's potential as an anticancer agent has been explored through in vitro studies. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound was found to inhibit glioma cell proliferation effectively .

CompoundCell Line TestedEC50 (μM)
10-(4-chlorophenyl)-...GL261 (Murine glioblastoma)20

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been reported as effective inhibitors of acetylcholinesterase and urease enzymes . This suggests that the target compound may also exhibit similar inhibitory effects.
  • Binding Interactions : Docking studies reveal potential binding interactions with amino acids in critical enzymes or receptors, contributing to its pharmacological efficacy .

Case Studies

  • Antiviral Activity : A study on related sulfonamide derivatives showed promising antiviral activity against tobacco mosaic virus (TMV), indicating that structural analogs may possess similar properties .
  • Neuroprotective Effects : Research into heterocycles containing the chlorophenyl group has suggested neuroprotective effects against neurodegenerative diseases by inhibiting certain kinases involved in cell signaling pathways .

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